

Chemical properties of Tert-butyl 2-fluoro-4-nitrobenzoate

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Compound of Interest

Compound Name: *Tert-butyl 2-fluoro-4-nitrobenzoate*

Cat. No.: *B114885*

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An In-depth Technical Guide to **Tert-butyl 2-fluoro-4-nitrobenzoate**

Abstract

Tert-butyl 2-fluoro-4-nitrobenzoate (CAS: 157665-46-8) is a versatile chemical intermediate recognized for its significant role in organic synthesis. Its unique molecular structure, featuring an activated aromatic ring with fluoro and nitro substituents and a sterically hindering tert-butyl ester protecting group, makes it a valuable building block in the development of complex molecules. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in pharmaceutical development, agrochemical synthesis, and materials science. Detailed experimental information and safety protocols are also presented to serve as a practical guide for laboratory professionals.

Chemical Identity and Properties

Tert-butyl 2-fluoro-4-nitrobenzoate is an off-white solid at room temperature.^[1] Its identity is well-defined by various chemical descriptors and its properties have been characterized through both experimental and computational methods.

Identifiers and Descriptors

The compound is cataloged under several international chemical identifiers, ensuring its unambiguous recognition in literature and databases.

Identifier	Value
IUPAC Name	tert-butyl 2-fluoro-4-nitrobenzoate [2]
CAS Number	157665-46-8 [1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ FNO ₄ [1] [2] [3]
SMILES	CC(C)(C)OC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])F [2] [3]
InChI	InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 [2]
InChIKey	ISOZHNXCXGVENLC-UHFFFAOYSA-N [2]
Synonyms	2-Fluoro-4-nitrobenzoic acid t-butyl ester, Benzoic acid, 2-fluoro-4-nitro-, 1,1-dimethylethyl ester [1] [2] [4]

Physicochemical Properties

The physical and chemical properties are crucial for handling, storage, and reaction setup. The data presented below is a combination of predicted and available experimental values.

Property	Value
Molecular Weight	241.22 g/mol [1] [2]
Appearance	Off-white solid [1]
Boiling Point	337.9 ± 32.0 °C (Predicted) [4] [5]
Density	1.250 ± 0.06 g/cm ³ (Predicted) [4] [5]
Storage Temperature	0-8°C or Room Temperature, sealed in dry conditions [1] [4] [6]

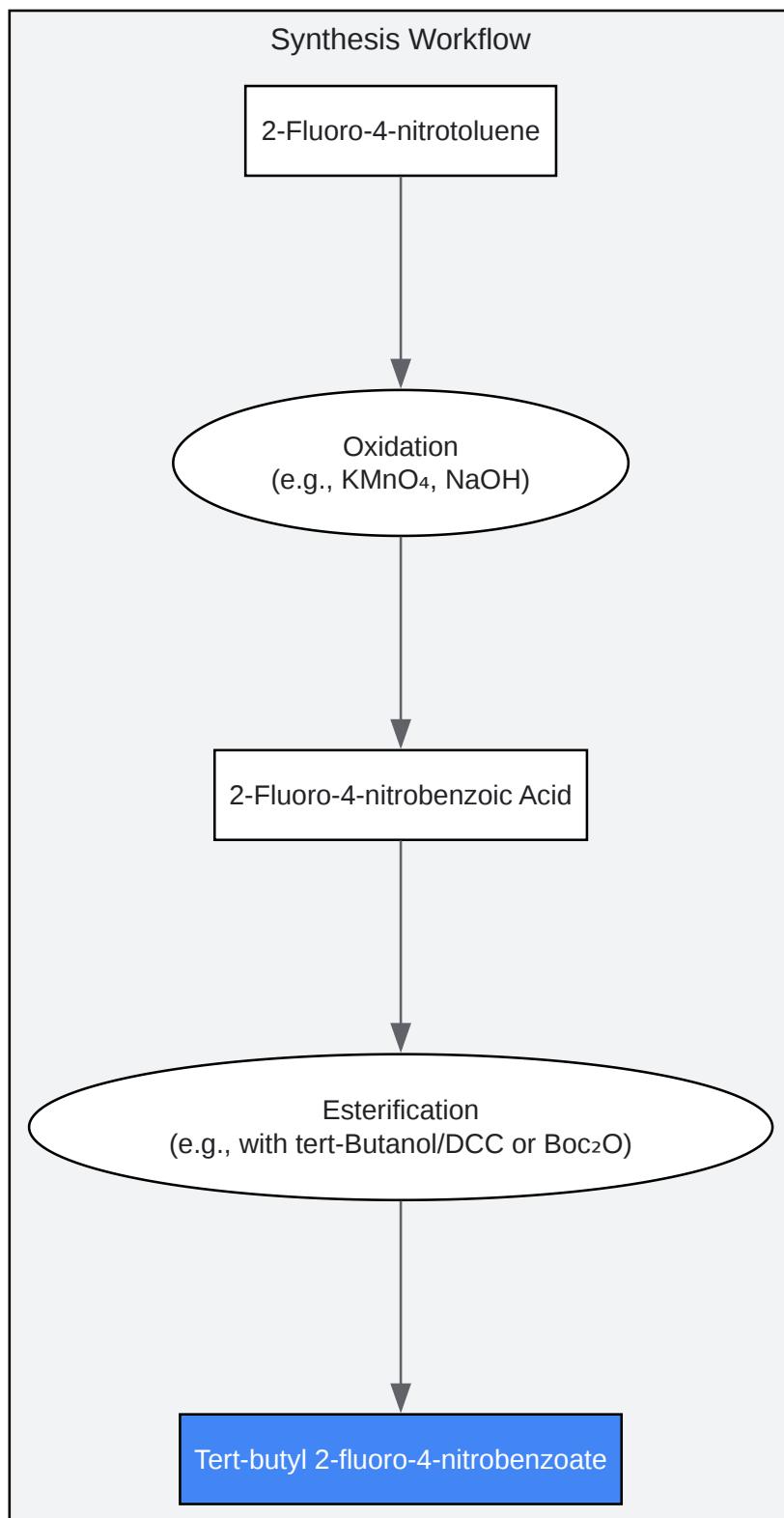
Computed Properties

Computational models provide further insight into the molecule's behavior and characteristics, which are especially useful for drug design and reactivity prediction.

Property	Value	Source
XLogP3	2.7	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	3	PubChem[2]
Exact Mass	241.07503603 Da	PubChem[2]
Topological Polar Surface Area	72.1 Å ²	PubChem[2]
Heavy Atom Count	17	PubChem[2]

Synthesis and Reactivity

The synthesis of **tert-butyl 2-fluoro-4-nitrobenzoate** is typically achieved through a two-step process starting from 2-fluoro-4-nitrotoluene. This involves the oxidation of the methyl group to a carboxylic acid, followed by esterification.



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Figure 1: General synthesis pathway for **Tert-butyl 2-fluoro-4-nitrobenzoate**.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid via Oxidation

This protocol is based on the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate.

- Materials: 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), potassium permanganate (KMnO_4), 1N sodium hydroxide (NaOH) solution (1.0 L), concentrated hydrochloric acid (HCl), Celite.
- Procedure:
 - A mixture of 2-fluoro-4-nitrotoluene and 1.0 L of 1N NaOH is stirred at room temperature. [7]
 - Potassium permanganate (20.0 g) is added to the mixture.[7]
 - The resulting mixture is heated to 95°C with stirring. Additional 30.0 g portions of KMnO_4 are added after 2 and 3 hours.[7]
 - After stirring at 95°C for an additional 10 hours, the reaction mixture is cooled to room temperature.[7]
 - The mixture is filtered through Celite to remove manganese dioxide (MnO_2).[7]
 - The filtrate is acidified to a pH of 2 by adding concentrated HCl, leading to the formation of an off-white precipitate.[7]
 - The precipitate is collected by vacuum filtration to yield crude 2-fluoro-4-nitrobenzoic acid. [7]
 - For purification, the crude solid can be dissolved in 1N aqueous NaOH , re-acidified to pH 2, and extracted with dichloromethane (CH_2Cl_2). The combined organic extracts are washed, dried, and concentrated to afford the pure product as a white crystalline solid.[7]

Step 2: Tert-butylation of 2-Fluoro-4-nitrobenzoic Acid (Representative Protocol)

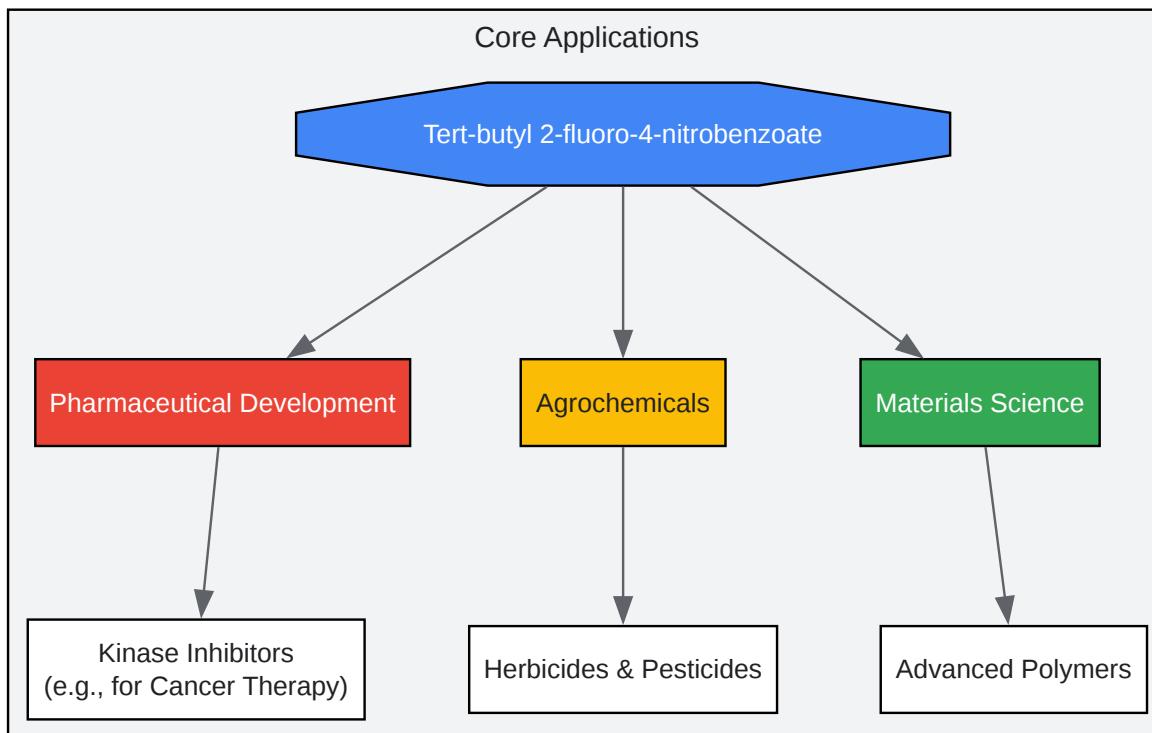
- Materials: 2-Fluoro-4-nitrobenzoic acid, di-tert-butyl dicarbonate ((Boc)₂O), a suitable solvent (e.g., tetrahydrofuran), and a base catalyst (e.g., 4-dimethylaminopyridine, DMAP).
- Procedure:
 - Dissolve 2-fluoro-4-nitrobenzoic acid in the chosen anhydrous solvent under an inert atmosphere.
 - Add a catalytic amount of DMAP to the solution.
 - Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.
 - Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
 - Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
 - The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product, **tert-butyl 2-fluoro-4-nitrobenzoate**.

Reactivity

The chemical behavior of **tert-butyl 2-fluoro-4-nitrobenzoate** is dominated by its functional groups. The fluoro and nitro groups are strongly electron-withdrawing, which activates the benzene ring towards nucleophilic aromatic substitution. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the free acid. The compound is generally stable under normal storage conditions but is incompatible with strong oxidizing agents.^{[1][8]}

Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate for constructing more complex molecular architectures. Its applications span several key areas of chemical research.^[1]



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Figure 2: Major application areas for **Tert-butyl 2-fluoro-4-nitrobenzoate**.

- **Pharmaceutical Development:** The compound is a key building block in the synthesis of various pharmaceuticals.^[1] The presence of the nitro group allows for its reduction to an amine, a common functional group in active pharmaceutical ingredients. It is particularly noted as an intermediate for tyrosine kinase inhibitors, which are a class of drugs used in cancer treatment.^{[1][9]}
- **Agricultural Chemicals:** It is employed in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides for crop protection.^[1]
- **Material Science:** In materials science, this compound can be used to synthesize advanced polymers and coatings. Its structure allows for modifications that can impart desirable properties such as enhanced thermal stability and chemical resistance to materials.^[1]

Spectral Information

While public databases indicate the existence of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra, the detailed datasets are often proprietary.[\[2\]](#) However, spectral data for the precursor, 2-fluoro-4-nitrobenzoic acid, is available and provides a useful reference.

Precursor Compound	^1H NMR Data (in CDCl_3)
2-Fluoro-4-nitrobenzoic Acid	δ 8.06 (ddd, 1H), 8.13 (ddd, 1H), 8.25 (ddd, 1H) [7]

Safety and Handling

No specific Safety Data Sheet (SDS) for **tert-butyl 2-fluoro-4-nitrobenzoate** is widely available. Therefore, safety precautions should be based on the known hazards of its precursor, 2-fluoro-4-nitrobenzoic acid, and general laboratory best practices.

Hazard Classification (based on precursor)

Hazard Statement	Classification
H302	Harmful if swallowed [10] [11]
H315	Causes skin irritation [10] [11]
H319	Causes serious eye irritation [10] [11]
H335	May cause respiratory irritation [10] [11]

Recommended Precautions

- Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure emergency eye wash fountains and safety showers are accessible.[\[10\]](#)[\[11\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[10\]](#)[\[11\]](#)
 - Skin Protection: Wear protective gloves and suitable protective clothing.[\[10\]](#)[\[11\]](#)

- Respiratory Protection: In case of inadequate ventilation or dust formation, wear an appropriate respirator.[[10](#)]
- Handling: Avoid contact with skin and eyes. Avoid breathing dust, mist, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[[10](#)][[11](#)]
- Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[[1](#)][[4](#)][[8](#)]

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